molecular formula C11H24 B14556854 3-Ethyl-3,5-dimethylheptane CAS No. 61868-37-9

3-Ethyl-3,5-dimethylheptane

Cat. No.: B14556854
CAS No.: 61868-37-9
M. Wt: 156.31 g/mol
InChI Key: FQOCKNRDCVODKW-UHFFFAOYSA-N
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Description

3-Ethyl-3,5-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of a heptane backbone with ethyl and dimethyl substituents. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3,5-dimethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation .

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve the use of catalysts such as zeolites to promote the formation of branched alkanes. The resulting mixture is then separated and purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,5-dimethylheptane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

Major Products Formed

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Halogenation: Haloalkanes (e.g., 3-chloro-3,5-dimethylheptane).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-3,5-dimethylheptane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the properties and reactions of branched alkanes.

    Biology: In studies of hydrocarbon metabolism by microorganisms.

    Medicine: As a reference compound in the development of pharmaceuticals.

    Industry: In the formulation of specialty fuels and lubricants.

Mechanism of Action

As an alkane, 3-ethyl-3,5-dimethylheptane does not have specific biological targets or pathways. Its effects are primarily physical, such as providing energy through combustion. In biological systems, it may be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of alcohols, aldehydes, and carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2,2-dimethylheptane
  • 3-Ethyl-4,4-dimethylheptane
  • 3-Ethyl-5,5-dimethylheptane

Uniqueness

3-Ethyl-3,5-dimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity due to the position of the ethyl and dimethyl groups .

Properties

CAS No.

61868-37-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-3,5-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-10(4)9-11(5,7-2)8-3/h10H,6-9H2,1-5H3

InChI Key

FQOCKNRDCVODKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(CC)CC

Origin of Product

United States

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